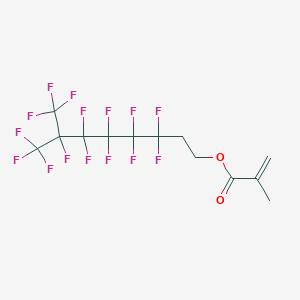

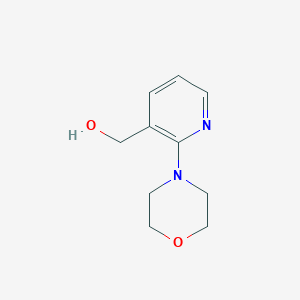

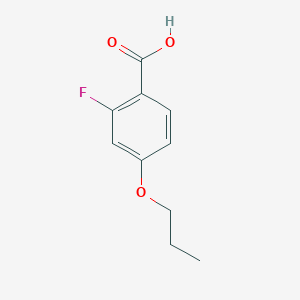

![molecular formula C9H6F3N3S B1596833 5-Amino-4-[4-(trifluorométhyl)phényl]-1,2,3-thiadiazole CAS No. 423769-76-0](/img/structure/B1596833.png)

5-Amino-4-[4-(trifluorométhyl)phényl]-1,2,3-thiadiazole

Vue d'ensemble

Description

4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine, commonly known as TFP5, is a small molecule that has been studied for its potential therapeutic applications. TFP5 is a member of the thiadiazole family, which is a class of compounds that have been shown to have a variety of biological activities. TFP5 has been studied extensively for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are believed to play a role in the development of Alzheimer's disease.

Applications De Recherche Scientifique

Produits pharmaceutiques

Le groupe trifluorométhyle, qui fait partie du composé, se retrouve dans de nombreux médicaments approuvés par la FDA . Ce groupe s'est révélé posséder de nombreuses activités pharmacologiques . Par exemple, le sorafénib, un médicament qui a reçu la désignation « Voie rapide » de la FDA pour le traitement du carcinome hépatocellulaire avancé (cancer primitif du foie), contient un groupe trifluorométhyle .

Synthèse organique

Ce composé est une matière première et un intermédiaire importants utilisés en synthèse organique . Il peut être utilisé pour synthétiser une variété d'autres composés, contribuant au développement de nouveaux médicaments et matériaux .

Produits agrochimiques

Dans le domaine des produits agrochimiques, ce composé est utilisé comme matière première et intermédiaire . Il peut être utilisé pour produire des pesticides et autres produits agrochimiques .

Colorants et pigments

Ce composé est également utilisé dans la production de colorants et de pigments . Sa structure chimique unique peut contribuer à la couleur et à la stabilité des colorants .

Études d'interaction avec les stimulants

Un film polymère dérivé d'un composé similaire, le 3-(4-trifluorométhyl)-phényl)-thiophène, a été utilisé pour étudier l'interaction avec des stimulants synthétiques . Cela suggère des applications potentielles de « 5-Amino-4-[4-(trifluorométhyl)phényl]-1,2,3-thiadiazole » dans des contextes de recherche similaires .

Science des matériaux

Étant donné son rôle d'intermédiaire en synthèse organique , ce composé pourrait potentiellement être utilisé dans le développement de nouveaux matériaux, notamment des polymères et des composites .

Mécanisme D'action

Target of Action

This compound is a specialty product for proteomics research , which suggests that it may interact with proteins or other biological molecules to exert its effects.

Mode of Action

Compounds containing a trifluoromethyl group have been found to exhibit high reactivity , which could influence its interaction with its targets.

Result of Action

As a specialty product for proteomics research , it may have potential applications in studying protein function and interactions.

Action Environment

The action, efficacy, and stability of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine can be influenced by various environmental factors. For instance, the compound’s vapors may form explosive mixtures with air , suggesting that it should be handled with care in a controlled environment.

Analyse Biochimique

Biochemical Properties

4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in leukemia cell lines such as K562 and HeLa human cervical carcinoma cells, this compound exhibits cytotoxic effects, indicating its potential as an anti-cancer agent . Additionally, it affects cell signaling pathways by modulating the activity of specific receptors and enzymes involved in these pathways.

Molecular Mechanism

At the molecular level, 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes, thereby altering biochemical pathways. For instance, its interaction with CGRP receptors results in the inhibition of pain signaling . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that its effects on cellular function can persist, although the degree of impact may vary depending on the duration of exposure and the specific cellular context.

Dosage Effects in Animal Models

In animal models, the effects of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine vary with different dosages. At lower doses, it may exhibit beneficial effects such as pain relief or anti-cancer activity. At higher doses, it can cause toxic or adverse effects, including potential damage to organs or tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites . Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its overall effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular function.

Propriétés

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-8(13)16-15-14-7/h1-4H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPRRYYGDXSCNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381702 | |

| Record name | 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423769-76-0 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423769-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

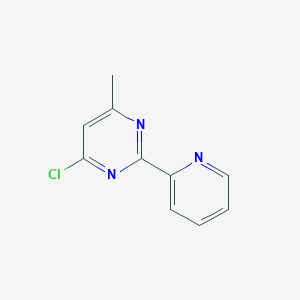

![2-(2,3-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1596750.png)

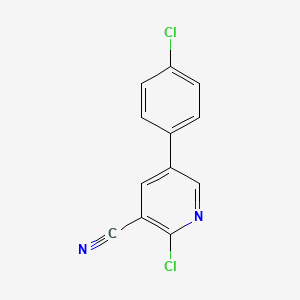

![3-Amino-2-[(2-aminoethyl)amino]benzoic acid](/img/structure/B1596762.png)

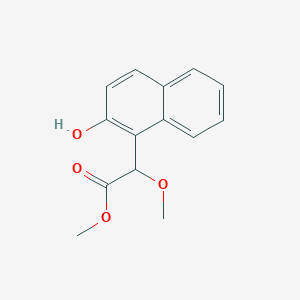

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid](/img/structure/B1596765.png)

![1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one](/img/structure/B1596768.png)